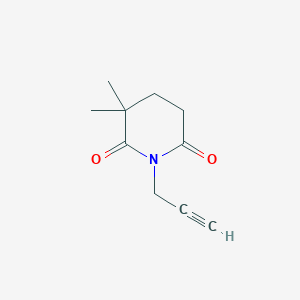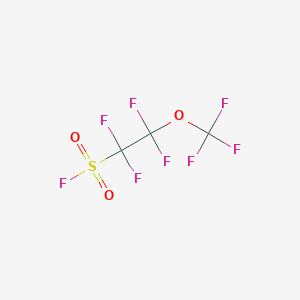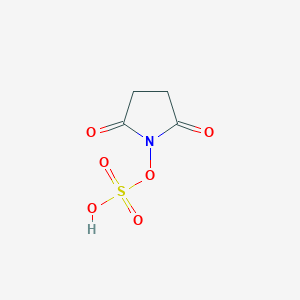
1-(Sulfooxy)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sulfooxy)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
The synthesis of 1-(Sulfooxy)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of pyrrolidine-2,5-dione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Sulfooxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfonic acids, alcohols, and substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Sulfooxy)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Sulfooxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfooxy group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Sulfooxy)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Lacks the sulfooxy group, making it less reactive.
N-Bromosuccinimide: Contains a bromine atom instead of the sulfooxy group, used primarily as a halogenation reagent.
Proline: A naturally occurring amino acid with a pyrrolidine ring, but without the sulfooxy group
Eigenschaften
CAS-Nummer |
127007-81-2 |
|---|---|
Molekularformel |
C4H5NO6S |
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2-4(7)5(3)11-12(8,9)10/h1-2H2,(H,8,9,10) |
InChI-Schlüssel |
JBYJAIOLWCCDSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


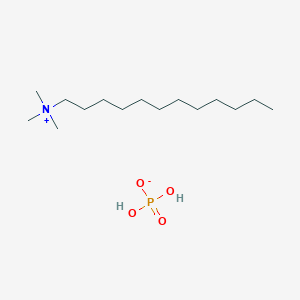
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
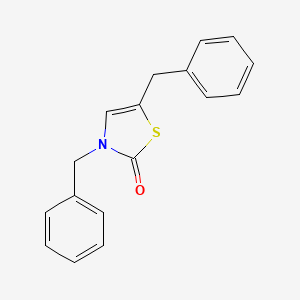

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)


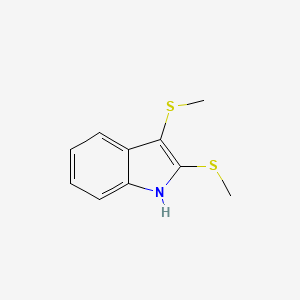
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
